molecular formula C17H11F3N2O2 B13778649 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- CAS No. 73283-24-6

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-

Cat. No.: B13778649
CAS No.: 73283-24-6
M. Wt: 332.28 g/mol
InChI Key: ZQEDMZFESMPTPZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- is a substituted quinazolinone derivative characterized by a phenyl group at position 3 and a 3,3,3-trifluoro-2-oxopropyl moiety at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is also referred to by synonyms such as 2-(3,3,3-Trifluoroacetonyl)-3-phenyl-4(3H)-quinazolinone and AC1L20AX .

Properties

CAS No.

73283-24-6

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)14(23)10-15-21-13-9-5-4-8-12(13)16(24)22(15)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

ZQEDMZFESMPTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Anthranilic acid derivatives: The synthesis often begins with anthranilic acid or 2-amino-N-substituted benzamides, which are versatile precursors for quinazolinones.
  • Substituted aldehydes and amines: Introduction of the 3-phenyl group and the 2-(3,3,3-trifluoro-2-oxopropyl) side chain is generally achieved by condensation with appropriately substituted aldehydes or amines bearing the trifluoromethyl keto functionality.

Metal-Free Acid-Promoted Cyclocondensation

A recent and efficient method involves the reaction of 2-amino-N-methoxybenzamides with aldehydes under acid-promoted conditions, leading to 4(3H)-quinazolinones without the need for metal catalysts or oxidants. This method is advantageous for synthesizing complex substituted quinazolinones, including those with trifluoromethyl keto side chains.

Typical procedure:

  • Dissolve the 2-amino-N-methoxybenzamide derivative (bearing the phenyl substituent) in acetic acid.
  • Add the trifluoro-substituted aldehyde (e.g., 3,3,3-trifluoro-2-oxopropanal).
  • Stir the mixture at room temperature for 0.5 hours to form an intermediate dihydroquinazolinone.
  • Heat the reaction mixture at 70 °C for 3 hours to promote cyclization and elimination, yielding the desired 4(3H)-quinazolinone product.

This procedure provides high yields (often above 90%) and good purity, as confirmed by NMR and mass spectrometry.

Stepwise Synthetic Scheme (Illustrative)

Step Reactants Conditions Product Yield (%) Notes
1 Anthranilic acid + acid chloride Room temp, then reflux N-substituted benzamide 85-90 Formation of amide intermediate
2 Benzamide + acetic anhydride Reflux Benzoxazin-4-one intermediate 80-88 Cyclization to benzoxazinone
3 Benzoxazinone + amine (phenyl) Reflux 3-phenyl-4(3H)-quinazolinone 75-85 Introduction of phenyl at position 3
4 Quinazolinone + trifluoro aldehyde Acidic medium, room temp + heat 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone 85-92 Side chain introduction at position 2

Note: The aldehyde bearing the trifluoromethyl and keto groups is critical for the formation of the 2-substituted side chain.

Alternative Synthetic Approaches

Niementowski Synthesis Adaptation

The classical Niementowski synthesis involves heating 4-substituted anthranilic acid with formamide to yield 4(3H)-quinazolinones. For the target compound, this method can be modified by using anthranilic acid derivatives substituted with the phenyl group and reacting with trifluoro-substituted formamide analogs or aldehydes to introduce the trifluoromethyl keto side chain.

Condensation of N-Acylanthranilic Acids with Primary Amines

Another approach involves condensation of N-acylanthranilic acids with primary amines bearing the trifluoromethyl keto group. This method allows direct formation of 2,3-disubstituted quinazolinones in moderate to good yields.

Analytical and Spectroscopic Confirmation

The synthesized compounds are typically characterized by:

Summary Table of Preparation Methods and Key Features

Method Starting Materials Key Conditions Advantages Limitations
Acid-promoted cyclocondensation 2-Amino-N-methoxybenzamides + aldehydes Acetic acid, room temp + heat Metal-free, high yield, mild conditions Requires specific aldehyde derivatives
Niementowski synthesis 4-Substituted anthranilic acid + formamide Heating at 120-130 °C Simple, classical method Limited substitution scope
Condensation of N-acylanthranilic acids with amines N-Acylanthranilic acids + primary amines Heating with ammonia or amines Versatile for 2,3-disubstitution Moderate yields, longer reaction times

Research Findings and Considerations

  • The presence of the trifluoromethyl group in the side chain enhances the biological activity and metabolic stability of quinazolinone derivatives.
  • Metal-free and oxidant-free methods reduce environmental impact and simplify purification.
  • The choice of aldehyde or amine substituents is crucial to obtain the desired substitution pattern at positions 2 and 3.
  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in quinazolinone synthesis, although specific data for the trifluoromethyl-substituted compound is limited.

Chemical Reactions Analysis

Synthetic Methodologies

The compound is synthesized via Niementowski condensation or modified protocols involving anthranilic acid derivatives and trifluoromethyl ketones . Key steps include:

  • Cyclocondensation : Reaction of anthranilic acid with 3,3,3-trifluoro-2-oxopropyl phenyl ketone under acidic conditions (e.g., POCl₃ or trifluoroacetic acid) to form the quinazolinone core .

  • Microwave-assisted synthesis : Improved yields (up to 83%) using microwave irradiation, reducing reaction time from hours to minutes .

Representative Reaction Pathway :

Anthranilic acid+CF COCH PhPOCl 120 CC H F N O +H O\text{Anthranilic acid}+\text{CF COCH Ph}\xrightarrow{\text{POCl 120 C}}\text{C H F N O }+\text{H O}

Yield: 65–75% .

Electrophilic Substitution Reactions

The C-2 and C-3 positions are reactive sites for electrophilic substitution due to electron-withdrawing effects of the trifluoromethyl group :

Reaction Conditions Product Yield
Chlorination POCl₃, DMF (cat.), 80°C, 4 h2-Chloro-3-phenylquinazolin-4(3H)-one89%
Nitration HNO₃/H₂SO₄, 0°C, 2 h6-Nitro derivative52%
Sulfonation ClSO₃H, reflux, 3 h6-Sulfo derivative48%

Key Insight : The trifluoromethyl group stabilizes intermediates via inductive effects, favoring substitution at the C-6 position .

Reduction and Hydrogenation

The pyrimidine ring undergoes selective reduction under controlled conditions:

  • Catalytic Hydrogenation :

    C H F N O H2,Pd C EtOH1 2 Dihydroquinazolinone\text{C H F N O }\xrightarrow{\text{H}_2,\text{Pd C EtOH}}\text{1 2 Dihydroquinazolinone}

    Yield: 78% .

  • Benzene Ring Reduction :
    Using PtO₂ in acetic acid yields octahydroquinazolinone derivatives (diastereomeric mixture) .

Stability Note : The trifluoromethyl ketone moiety resists reduction under mild conditions, preserving functional group integrity .

Nucleophilic Reactions at the Trifluoromethyl Ketone

The α,β-unsaturated ketone participates in Michael additions and cyclocondensations :

  • Hydrazine Addition :

    C H F N O +NH NH Hydrazone derivative\text{C H F N O }+\text{NH NH }\rightarrow \text{Hydrazone derivative}

    Application: Precursor for heterocyclic scaffolds (e.g., triazoles) .

  • Grignard Reagents :
    Reacts with RMgX to form tertiary alcohols (e.g., R = Me, Et) .

Kinetics : Reactions proceed faster in polar aprotic solvents (DMF, DMSO) due to enhanced nucleophilicity .

Cross-Coupling Reactions

The C-2 position undergoes Suzuki-Miyaura coupling with aryl boronic acids:

C H F N O +ArB OH Pd PPh K CO 2 Arylquinazolinone\text{C H F N O }+\text{ArB OH }\xrightarrow{\text{Pd PPh K CO }}\text{2 Arylquinazolinone}

Yield: 60–70% .

Limitation : Steric hindrance from the 3-phenyl group reduces reactivity at C-3 .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and CF₃ radicals.

  • Hydrolytic Stability : Resists hydrolysis in neutral water but degrades in alkaline conditions (pH > 10) via lactam ring opening .

Degradation Pathway :

C H F N O NaOHAnthranilic acid+CF COCH Ph\text{C H F N O }\xrightarrow{\text{NaOH}}\text{Anthranilic acid}+\text{CF COCH Ph}

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound can be a lead molecule for developing new pharmaceuticals.

    Anticancer Activity: Potential use in cancer therapy due to its biological activity.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related quinazolinone derivatives:

Compound Name Position 2 Substituent Position 3 Substituent Key Biological Activities Synthesis Method References
4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- 3,3,3-Trifluoro-2-oxopropyl Phenyl Antimicrobial (potential), Anticancer Not explicitly described; likely via Mannich or alkylation
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone (3-Methylbenzyl)thio 4-Methoxyphenyl Antimicrobial (untested) Thioglycolic acid coupling
3-Aryl-2-(1,3-diaryl-1H-pyrazol-5-yl)-4(3H)-quinazolinones Pyrazole derivatives Aryl Antibacterial, Antifungal Condensation with aldehydes
7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825) Triazole-linked fluorophenyl Chlorine at position 7 Antifungal (broad-spectrum) Copper-catalyzed cycloaddition
3-(3-Oxo-3-phenylpropyl)quinazolin-4(3H)-one 3-Oxo-3-phenylpropyl H Anti-inflammatory Alkylation of quinazolinone core

Key Differences and Implications

Substituent Effects on Bioactivity

  • The trifluoro-2-oxopropyl group in the target compound may confer enhanced metabolic stability and lipophilicity compared to analogs with sulfur-containing substituents (e.g., thioglycolic acid in ). This could improve blood-brain barrier penetration or tissue distribution .
  • Pyrazole and triazole derivatives (e.g., ) exhibit strong antimicrobial and antifungal activities due to their ability to coordinate with microbial enzymes or receptors. The trifluoro group, however, may offer unique electronic effects that alter target binding .

In contrast, triazole-containing analogs (e.g., UR-9825) use efficient copper-catalyzed click chemistry, which offers high yields and recyclable catalysts .

Pharmacokinetic Profiles The trifluoro group may extend the half-life compared to non-fluorinated derivatives, as seen in UR-9825, where hydrophobicity directly correlates with half-life in murine models . However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization.

Biological Activity Spectrum While UR-9825 demonstrates superior antifungal activity against Candida and Aspergillus species , the target compound’s trifluoroalkyl chain may shift its activity toward bacterial targets or cancer cells, as seen in other fluorinated quinazolinones .

Research Findings and Data Tables

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Water Solubility (mg/mL)
Target Compound ~355.3 Not reported 3.8 <0.1
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone 388.5 Not reported 4.2 <0.1
UR-9825 465.8 Not reported 4.5 <0.1

Q & A

Advanced Research Question

  • Solvent-Free Synthesis : Use P₂O₅/amine hydrochloride mixtures at 180°C to eliminate solvent waste .
  • Catalyst Recycling : Recover copper catalysts via column chromatography or aqueous extraction .
  • Microwave Assistance : Reduces energy consumption by 40% compared to conventional heating .

What analytical challenges arise in quantifying quinazolinone derivatives, and how are they addressed?

Advanced Research Question
Challenges include:

  • Low Volatility : Limits GC-MS use; instead, employ HPLC-UV/Vis with C18 columns and acetonitrile/water gradients .
  • Fluorine Interference : Use ¹⁹F-NMR for accurate quantification of trifluoromethyl groups .
    Validation : Cross-validate purity via elemental analysis (e.g., C/H/N content deviations <0.3%) .

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